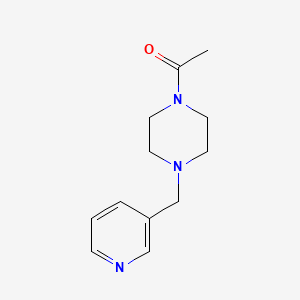

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Description

Propriétés

IUPAC Name |

1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-11(16)15-7-5-14(6-8-15)10-12-3-2-4-13-9-12/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHMBUOEJSSCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of the heterocyclic compound 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one. This molecule, featuring a core piperazine scaffold linked to a pyridine ring, is of significant interest in medicinal chemistry due to the established roles of these moieties in bioactive compounds.

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's interaction with biological targets. When coupled with a pyridine ring, a common feature in neuropharmacological and anti-cancer agents, the resulting scaffold presents a promising platform for the development of novel therapeutics. This guide will delve into the specifics of the title compound, offering a technical framework for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H17N3O | Calculated |

| Molecular Weight | 219.28 g/mol | Calculated |

| CAS Number | Not assigned | - |

Note: The molecular weight is calculated based on the known molecular weight of the precursor, 1-(Pyridin-3-ylmethyl)piperazine, and the addition of an acetyl group.

Synthesis and Mechanistic Insights

The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one can be achieved through a straightforward and well-established acylation reaction. The logical starting point is the commercially available precursor, 1-(Pyridin-3-ylmethyl)piperazine.

Proposed Synthetic Workflow

The synthetic route involves the N-acetylation of 1-(Pyridin-3-ylmethyl)piperazine. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: Proposed synthesis workflow for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one.

Detailed Experimental Protocol

-

Dissolution: Dissolve 1-(Pyridin-3-ylmethyl)piperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction, particularly when using a highly reactive acetylating agent like acetyl chloride.

-

Addition of Acetylating Agent: Slowly add the acetylating agent (1.0-1.2 eq), such as acetic anhydride or acetyl chloride, to the stirred solution. The slight excess of the acetylating agent ensures the complete conversion of the starting material.

-

Causality: The nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acetylating agent.

-

-

Optional Base: If using acetyl chloride, it is advisable to include a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to scavenge the hydrochloric acid byproduct, which could otherwise protonate the starting material and hinder the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one.

Potential Applications in Drug Development

While specific biological activity data for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is not extensively documented, the structural motifs present suggest several promising avenues for investigation in drug discovery.

Central Nervous System (CNS) Disorders

The piperazine-pyridine scaffold is a well-known pharmacophore in a variety of CNS-active agents. The pyridine moiety can interact with various receptors in the brain, and the piperazine core can modulate physicochemical properties to allow for blood-brain barrier penetration. Similar compounds have shown activity as ligands for serotonin and dopamine receptors, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.

Oncology

Piperazine derivatives are integral to the structure of numerous anti-cancer drugs, including kinase inhibitors. The nitrogen atoms of the piperazine ring can form crucial hydrogen bonds with the hinge region of protein kinases. The pyridinylmethyl substituent could be oriented to occupy specific pockets within the ATP-binding site of various kinases, potentially leading to the development of novel anti-cancer agents.

Anti-inflammatory and Immunomodulatory Effects

Recent research has highlighted the role of certain piperazine-containing molecules as modulators of inflammatory pathways. For instance, some derivatives have been investigated as inhibitors of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key regulator of IL-17 production and Th17 cell differentiation. This suggests that 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one could be a starting point for the development of novel anti-inflammatory agents.

Caption: Potential therapeutic targets for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one.

Conclusion and Future Directions

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one represents a molecule of interest for further investigation in the field of drug discovery. Its straightforward synthesis and the presence of well-established pharmacophoric elements make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. Future research should focus on the definitive characterization of this compound, including the assignment of a CAS number, and the systematic evaluation of its biological activity against a panel of relevant targets. Such studies will be crucial in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

A Technical Guide to the Preliminary Toxicological Evaluation of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Introduction

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount. A compound's journey from a promising hit to a viable clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition. This guide provides a comprehensive framework for the preliminary toxicological assessment of the novel chemical entity, 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one. As no pre-existing public data is available for this specific molecule, this document serves as a strategic whitepaper, outlining a scientifically rigorous, multi-faceted approach to generating an initial safety profile.

This guide is structured to provide drug development professionals with a logical and efficient workflow, commencing with in silico predictive modeling to forecast potential liabilities, followed by a suite of in vitro assays to provide empirical evidence of the compound's cytotoxic and genotoxic potential. The methodologies detailed herein are grounded in established principles of toxicology and align with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[1][2][3] The overarching goal is to build a foundational dataset that enables an informed, data-driven decision on the future development of this compound.

Section 1: In Silico Toxicological Assessment

The initial step in evaluating a new chemical entity is to leverage the power of computational toxicology.[4] These in silico methods utilize sophisticated algorithms and vast databases of known chemical structures and their associated toxicological data to predict the potential toxicities of a novel compound.[4][5][6] This approach is cost-effective, rapid, and provides crucial guidance for subsequent in vitro and in vivo study design.[4]

Rationale for In Silico Screening

By analyzing the chemical structure of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, we can identify potential "structural alerts" or "toxicophores," which are molecular substructures known to be associated with specific types of toxicity. Machine learning-based models, such as Quantitative Structure-Activity Relationship (QSAR) models, can further refine these predictions by correlating structural features with a range of toxicological endpoints.[4]

Recommended In Silico Tools and Endpoints

A variety of commercial and open-access platforms are available for in silico toxicity prediction. For a comprehensive preliminary screen of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, the following endpoints should be assessed:

-

Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.

-

Carcinogenicity: Estimation of carcinogenic potential based on structural alerts and statistical models.

-

Hepatotoxicity: Assessment of the potential to cause liver injury.

-

Cardiotoxicity: Prediction of hERG channel inhibition, a key indicator of potential cardiac arrhythmia.

-

Acute Toxicity: Estimation of LD50 values.

Workflow for In Silico Toxicity Prediction

Caption: Workflow for in silico toxicity assessment.

Hypothetical In Silico Data Summary

The following table represents a hypothetical output from an in silico toxicity screen for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one.

| Toxicological Endpoint | Prediction | Confidence Level | Structural Alerts Identified |

| Ames Mutagenicity | Negative | High | None |

| Carcinogenicity | Negative | Moderate | Aromatic amine (low concern) |

| Hepatotoxicity | Low Probability | Moderate | Piperazine moiety (potential for metabolism-related toxicity) |

| hERG Inhibition | Equivocal | Low | Tertiary amine |

| Acute Oral Toxicity (Rat) | Category 4 (300-2000 mg/kg) | High | N/A |

Section 2: In Vitro Cytotoxicity Assessment

Following the in silico screen, the next critical step is to determine the compound's potential to cause cell death using in vitro assays. These assays provide the first empirical data on the concentration at which the compound elicits a toxic response in cultured cells.

Rationale for Cytotoxicity Profiling

Cytotoxicity assays are fundamental to early-stage toxicity screening. They help to establish a therapeutic window and guide dose selection for more complex assays. By using cell lines from different tissues (e.g., liver, kidney), a preliminary understanding of potential target organ toxicity can be gained.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used and accepted method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. This protocol is adapted from OECD Test Guideline 23.

Materials:

-

HepaRG human hepatoma cell line

-

HEK293 human embryonic kidney cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one (dissolved in DMSO)

-

Neutral Red solution

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepaRG and HEK293 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 24 hours.

-

Neutral Red Staining: Wash the cells with PBS and incubate with a medium containing Neutral Red for 3 hours.

-

Dye Extraction: Wash the cells and add a destain solution (e.g., acidified ethanol) to extract the dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | IC50 (µM) | Interpretation |

| HepaRG | Liver | 75.2 | Moderate cytotoxicity |

| HEK293 | Kidney | > 100 | Low cytotoxicity |

Section 3: Preliminary Genotoxicity Assessment

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer.[7] Early-stage in vitro assays can provide a strong indication of a compound's genotoxic potential.

Rationale for Genotoxicity Screening

Regulatory agencies worldwide require genotoxicity testing for new drug candidates.[8] A positive finding in an early screen can be a significant hurdle for further development. The standard preliminary assessment includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. This protocol is based on OECD Test Guideline 487.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium

-

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one (dissolved in DMSO)

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol/acetic acid)

-

DNA stain (e.g., DAPI)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat CHO cells with various concentrations of the test compound, a vehicle control, and positive controls, both with and without metabolic activation (S9 fraction).

-

Incubation: Incubate for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous treatment.

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to allow for the identification of cells that have completed one cell division.

-

Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a fluorescent DNA stain.

-

Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Workflow for Genotoxicity Assessment

Caption: Dual-assay workflow for in vitro genotoxicity screening.

Hypothetical Genotoxicity Data Summary

| Assay | Condition | Result | Interpretation |

| Ames Test (S. typhimurium) | Without S9 Activation | Negative | Non-mutagenic |

| Ames Test (S. typhimurium) | With S9 Activation | Negative | Non-mutagenic |

| In Vitro Micronucleus (CHO cells) | Without S9 Activation | Negative | Non-clastogenic/aneugenic |

| In Vitro Micronucleus (CHO cells) | With S9 Activation | Negative | Non-clastogenic/aneugenic |

Conclusion and Forward-Looking Strategy

Based on this proposed preliminary toxicological evaluation, a foundational understanding of the safety profile of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one can be established. The hypothetical data presented herein suggests a compound with a manageable in vitro safety profile, exhibiting moderate cytotoxicity in a liver cell line and no evidence of genotoxicity.

The in silico prediction of equivocal hERG inhibition warrants further investigation with a dedicated in vitro hERG patch-clamp assay to de-risk potential cardiotoxicity. The moderate cytotoxicity observed in HepaRG cells suggests that further studies on metabolic pathways and potential reactive metabolite formation would be prudent as the compound progresses.

This initial dataset, combining predictive and empirical evidence, provides the necessary framework for a go/no-go decision on committing further resources to the development of this compound. It underscores the importance of a phased, data-driven approach to toxicology in modern drug discovery, ensuring that only the most promising and safest candidates advance toward clinical evaluation.

References

- In Silico Toxicity Prediction - AI powered Drug Discovery CRO. (n.d.). PozeSCAF.

- In vitro assays for developmental neurotoxicity. (n.d.). OECD.

- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- Establishing Regulatory Starting Materials & Understanding the ICH. (2021, April 1). DS InPharmatics.

- OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO.

- Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V.

- Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 83.

- FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. (2026, March 17). Pharmaceutical Technology.

- Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030.

- MolToxPred: small molecule toxicity prediction using a machine learning approach. (2024, January 30). RSC Publishing.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). In Silico Methods for Predicting Drug Toxicity.

- Genotoxicity and 28-day oral toxicity studies of a functional food mixture containing maltodextrin, white kidney bean extract, mulberry leaf extract, and niacin-bound chromium complex. (2018, February 15). PubMed.

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. pozescaf.com [pozescaf.com]

- 5. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 6. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 7. Genotoxicity and 28-day oral toxicity studies of a functional food mixture containing maltodextrin, white kidney bean extract, mulberry leaf extract, and niacin-bound chromium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dsinpharmatics.com [dsinpharmatics.com]

mechanism of action for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one derivatives

An In-Depth Technical Guide to the Mechanism of Action for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one scaffold represents a versatile and privileged structure in modern medicinal chemistry.[1][2] This guide synthesizes current understanding and provides a technical framework for elucidating the mechanism of action of its derivatives. Analysis of the core moieties—a pyridine ring, a piperazine linker, and a terminal acetyl group—suggests a polypharmacological profile. The primary putative mechanisms involve modulation of central nervous system (CNS) targets, including G-protein coupled monoamine receptors (dopamine and serotonin) and enzymatic inhibition of acetylcholinesterase (AChE).[1][3][4][5] This document details these mechanisms, presents robust experimental protocols for their validation, and offers insights into the structure-activity relationships that govern target engagement and functional activity.

Introduction: A Scaffold of Neurological Significance

The piperazine ring is a cornerstone of CNS drug discovery, found in numerous FDA-approved medications for psychiatric and neurodegenerative disorders.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow it to serve as a highly effective scaffold for interacting with a multitude of biological targets.[4] The specific linkage of a pyridin-3-ylmethyl group to this core introduces further complexity and potential for nuanced biological activity. Pyridine derivatives themselves are known to possess a wide array of pharmacological effects, including the inhibition of key enzymes involved in neurodegeneration.[6]

The resulting 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one structure is therefore a promising starting point for developing multi-target ligands, an increasingly important strategy for treating complex multifactorial diseases like Alzheimer's disease and schizophrenia.[1][5] This guide will explore the principal mechanistic avenues through which these derivatives are believed to exert their therapeutic effects.

Core Putative Mechanisms of Action

The molecular architecture of these derivatives points toward two primary, non-exclusive mechanisms of action within the CNS.

Mechanism A: Modulation of Monoamine Neurotransmitter Systems

The arylpiperazine substructure is a classic pharmacophore for ligands of dopamine and serotonin receptors.[1][3] These G-protein coupled receptors (GPCRs) are critical regulators of mood, cognition, and motor control, and are the targets of many antipsychotic and antidepressant medications.[2][4][7]

-

Target Interaction: Derivatives of this class are predicted to bind to D2-like dopamine receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes, such as 5-HT1A and 5-HT2A.[3][4][8] The basic nitrogen atom of the piperazine ring is crucial, as it is often protonated at physiological pH and can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these receptors.[4]

-

Structural Rationale: The pyridylmethyl group acts as an "aryl" component, engaging in hydrophobic and aromatic interactions within the receptor's binding pocket. The acetyl group on the second piperazine nitrogen can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

-

Downstream Signaling: Upon binding, these derivatives can act as antagonists (blocking the receptor's activity) or agonists (activating it).

-

D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy. This action typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can enhance serotonergic neurotransmission, contributing to anxiolytic and antidepressant effects. This is mediated by the inhibition of adenylyl cyclase, also leading to decreased cAMP.

-

5-HT2A Receptor Antagonism: This is another common feature of "atypical" antipsychotics, thought to mitigate some of the motor side effects associated with strong D2 blockade and improve negative symptoms. This involves the Gq pathway, modulating intracellular calcium and protein kinase C (PKC) signaling.

-

Diagram: Monoamine Receptor Signaling Pathways

Caption: Interaction of derivatives with monoamine GPCRs and downstream pathways.

Mechanism B: Cholinesterase Inhibition

A compelling alternative or concurrent mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This is the primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[9]

-

Target Interaction: AChE possesses a deep, narrow active site gorge containing a Catalytic Active Site (CAS) at its base and a Peripheral Anionic Site (PAS) near its entrance. Potent inhibitors often bind to both sites simultaneously.[10]

-

Structural Rationale: The pyridine-piperazine scaffold is well-suited for this dual-site binding. The protonated piperazine ring could form a cation-π interaction with the tryptophan residue (Trp84) at the PAS, while the pyridine moiety extends down the gorge to interact with residues in the CAS. This "dual-binding" inhibition is highly effective.[10]

-

Consequence: By inhibiting AChE, these derivatives increase the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function. Several studies have identified piperazine and pyridine derivatives as potent AChE inhibitors.[5][6][9][11]

Diagram: Acetylcholinesterase (AChE) Inhibition

Caption: A systematic workflow from in vitro target binding to in vivo efficacy.

Protocol: In Vitro Receptor Binding Assays

-

Objective: To quantify the binding affinity (Ki) of the derivatives for a panel of CNS receptors (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A).

-

Causality & Rationale: This is the foundational experiment to confirm a direct interaction between the compound and its putative receptor targets. It is a prerequisite for all subsequent functional testing. A low nanomolar Ki value suggests a potent interaction worthy of further investigation.

-

Methodology (Example: Dopamine D2 Receptor):

-

Preparation: Utilize cell membranes prepared from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor membranes (5-10 µg protein/well).

-

A specific radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd value.

-

A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known D2 antagonist (e.g., Haloperidol). Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against AChE.

-

Causality & Rationale: This assay directly measures the compound's ability to inhibit the enzymatic function of AChE. It is the standard method for identifying potential anti-Alzheimer's therapeutic agents acting via the cholinergic hypothesis. [9]* Methodology (Ellman's Method): [11] 1. Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. 2. Reaction Mixture: In a 96-well plate, add:

- Phosphate buffer (e.g., 100 mM, pH 8.0).

- A range of concentrations of the test compound.

- AChE enzyme solution (from electric eel or human recombinant).

- Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

- Initiation: Add the substrates, ATCI and DTNB, to all wells to start the reaction.

- Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.

- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression to fit the curve and determine the IC50 value. Donepezil or Tacrine should be used as a positive control. [9][12]

Structure-Activity Relationship (SAR) Insights

Based on extensive literature on arylpiperazine derivatives, a predictive SAR table can be constructed to guide future optimization efforts. [3][13]

| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Pyridine Ring | Substitution (e.g., methoxy, chloro) | Modulates affinity and selectivity for 5-HT/D2 receptors. | Alters electronic properties and steric fit within the receptor binding pocket. |

| Positional Isomer (e.g., Pyridin-2-yl, Pyridin-4-yl) | Can significantly alter receptor selectivity profile. | Changes the vector and position of the nitrogen lone pair, critical for specific H-bond interactions. | |

| Piperazine Core | N/A (Core Scaffold) | Essential for high affinity at monoamine receptors and AChE PAS. | The basicity of the distal nitrogen is a key pharmacophoric feature for ionic interactions. [4] |

| Acetyl Group | Replacement with longer alkyl chains or bulkier groups | Can impact D2 receptor affinity. [13] | The terminal fragment plays a pronounced role in affinity for certain receptors. [3] |

| | Replacement with polar groups (e.g., hydroxyl) | May improve pharmacokinetic properties (solubility). | Increases polarity, potentially reducing off-target lipophilic interactions. |

Conclusion and Future Directions

Derivatives based on the 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one scaffold are compelling candidates for CNS drug discovery due to their high potential for polypharmacology. The evidence strongly suggests primary mechanisms involving the modulation of dopamine and serotonin receptors, as well as the inhibition of acetylcholinesterase. This dual activity profile makes them particularly attractive for neurodegenerative diseases like Alzheimer's, where both neurotransmitter deficits and cognitive decline are present.

The experimental framework provided in this guide offers a clear path to confirming these mechanisms and characterizing the specific pharmacological profile of novel derivatives. Future work should focus on in vivo behavioral models to correlate in vitro activity with therapeutic efficacy (e.g., tests for antipsychotic, antidepressant, or cognitive-enhancing effects). [14]Furthermore, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential to ensure that potent compounds possess the drug-like properties necessary for clinical development.

References

-

Butini, S., et al. (2016). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

-

Chovanec, M., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. [Link]

-

Chovanec, M., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation. PubMed. [Link]

-

Caccia, C., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]

-

Chovanec, M., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. [Link]

-

Czopek, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]

-

De Angelis, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

Di Giacomo, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

-

Doddaram, S. N., et al. (2021). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. [Link]

-

Julémont, F., et al. (2004). Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. PubMed. [Link]

-

Kumar, A., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. [Link]

-

Le-Dai, T., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. [Link]

-

Xu, T., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

-

Patil, S., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. [Link]

-

Singh, M., et al. (2022). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. PMC. [Link]

-

Taylor, P. (2020). Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL. [Link]

-

ChEMBL. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. EMBL-EBI. [Link]

-

Ferech, M., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

-

Nirogi, R. V., et al. (2012). Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. Semantic Scholar. [Link]

-

Aslan, A., et al. (2021). Acetylcholinesterase inhibition, molecular docking and ADME prediction studies of new dihydrofuran-piperazine hybrid compounds. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Safety and Handling Whitepaper: 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Executive Summary

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one (Molecular Formula: C₁₂H₁₇N₃O) is a highly versatile synthetic building block and pharmacophore heavily utilized in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors. This whitepaper transcends the traditional 16-section Safety Data Sheet (SDS) format to provide researchers, chemists, and drug development professionals with an in-depth, mechanistic guide to the compound's handling, physicochemical behavior, and experimental validation.

By understanding the causality behind its chemical properties—specifically the interplay between its basic piperazine core, hydrogen-bonding pyridine ring, and lipophilic acetyl group—scientists can implement self-validating safety and purification workflows that ensure both personnel protection and high-fidelity experimental results.

Molecular Architecture & Physicochemical Profiling

The biological utility and occupational hazards of this compound are directly dictated by its tripartite molecular architecture:

-

Piperazine Core: Confers basicity and conformational flexibility, which is crucial for target receptor binding and cellular penetration[1].

-

Pyridine Moiety: Acts as a potent hydrogen-bond acceptor and participates in π−π stacking interactions within protein binding pockets[2].

-

Acetyl Group: Modulates the overall lipophilicity and reduces the basicity of the N1 nitrogen, preventing non-specific electrostatic interactions while maintaining membrane permeability.

Because of these features, the compound exhibits specific solubility profiles and biological activity that necessitate rigorous safety controls beyond standard laboratory reagents.

Pharmacophore mapping and target interaction pathways of the compound.

Mechanistic Hazard Assessment

Based on the toxicological profiles of its direct structural analogs, such as 1-acetylpiperazine and 1-(4-pyridyl)piperazine, this compound presents specific occupational hazards that must be managed through mechanistic understanding[2].

-

Skin and Eye Irritation (H315, H319): The basicity of the non-acetylated piperazine nitrogen (N4) and the pyridine nitrogen can induce localized alkaline hydrolysis of lipids in the stratum corneum and ocular mucosa upon contact.

-

Acute Oral Toxicity (H302): The compound's finely tuned lipophilicity allows for rapid gastrointestinal absorption. Its structural resemblance to neuroactive piperazines means it can readily cross the blood-brain barrier (BBB), presenting acute systemic toxicity risks[1].

-

Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of aerosols or fine particulate matter can cause acute irritation of the upper respiratory tract epithelium.

Quantitative Safety & Physical Parameters

Table 1: Physicochemical Properties

| Parameter | Value / Description | Causality / Relevance |

| Molecular Formula | C₁₂H₁₇N₃O | Determines molecular weight and mass spectrometry (M+H)⁺ peaks. |

| Molecular Weight | 219.28 g/mol | Optimal for small-molecule drug discovery (Lipinski's Rule of 5). |

| Structural Moieties | Acetyl, Piperazine, Pyridine | Drives solubility, receptor binding, and acid-base extraction profiles. |

| Predicted State | Viscous liquid to low-melting solid | Dictates handling methodology (weighing vs. positive-displacement pipetting). |

Table 2: GHS Hazard Classifications & Engineering Controls

| Hazard Class | GHS Code | Mechanistic Cause | Required Engineering Control |

| Acute Oral Toxicity | H302 | Lipophilicity allows rapid GI absorption and BBB penetration. | Handle in designated containment zones; strictly avoid aerosolization. |

| Skin Irritation | H315 | Basic nitrogens induce localized alkaline lipid hydrolysis. | Nitrile gloves (double-gloving recommended; >0.11mm thickness). |

| Eye Irritation | H319 | High affinity for aqueous ocular mucosa. | Splash-proof chemical safety goggles. |

| STOT SE (Respiratory) | H335 | Volatilization or dust inhalation irritates respiratory epithelium. | Fume hood with face velocity >0.5 m/s. |

Self-Validating Experimental Protocols

To ensure scientific integrity and personnel safety, handling and processing must follow self-validating workflows. The following protocols are designed to integrate safety intrinsically into the chemical workflow.

Workflow for the safe handling and processing of the piperazine derivative.

Protocol 3.1: High-Fidelity Solubilization & Aliquoting

Objective: Prepare a 10 mM stock solution in DMSO while minimizing aerosol exposure and ensuring complete molecular dissolution. Causality: Dimethyl sulfoxide (DMSO) is selected because its high dielectric constant and hydrogen-bond accepting nature fully solvate both the polar acetyl/pyridine groups and the lipophilic piperazine core, preventing micro-precipitation that could skew biological assays.

Step-by-Step Methodology:

-

Equilibration: Transfer the sealed vial of the compound to a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Prevents ambient moisture condensation, which can hydrolyze the compound or alter its mass accuracy.

-

Weighing: Inside a calibrated fume hood, weigh the required mass using an anti-static analytical balance.

-

Self-Validation Check: The balance must return to absolute zero after tare and post-weighing; any drift indicates static interference or a disruptive air draft.

-

-

Solubilization: Add anhydrous DMSO ( ≥ 99.9% purity) to achieve the target 10 mM concentration.

-

Validation of Dissolution: Vortex the sealed vial for 30 seconds.

-

Self-Validation Check: Illuminate the vial with a focused beam of light against a dark background. The absence of the Tyndall effect (light scattering) confirms complete solubilization at the molecular level.

-

-

Storage: Aliquot the solution into amber glass vials and store at -20°C. Causality: Amber glass prevents UV-induced photo-oxidation of the pyridine ring, while glass prevents the lipophilic compound from adsorbing to plastic polymers over time.

Protocol 3.2: Liquid-Liquid Extraction (LLE) & Basification

Objective: Isolate the compound safely from an aqueous reaction mixture during synthesis workup. Causality: The basic nitrogens (pKa ≈ 5.2 for pyridine, ≈ 8.5 for piperazine) will protonate in acidic or neutral aqueous media, rendering the compound highly water-soluble. Basification is strictly required to deprotonate the nitrogens and drive the compound into the organic phase.

Step-by-Step Methodology:

-

Quenching: Quench the crude synthesis reaction by pouring it into an equal volume of ice-cold deionized water.

-

Basification: Dropwise add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous phase reaches pH 9.5–10.0.

-

Self-Validation Check: Use a calibrated pH meter or high-resolution pH paper. The pH must remain stable for 5 minutes, indicating the complete neutralization of any acidic byproducts.

-

-

Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Invert the separatory funnel gently to prevent emulsion formation.

-

Phase Separation: Allow the layers to separate completely.

-

Self-Validation Check: A sharp, distinct phase boundary without an interfacial "rag layer" indicates successful partitioning. If an emulsion forms, filter the biphasic mixture through a pad of Celite.

-

-

Drying & Concentration: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified compound.

References[3] 1-Acetylpiperazine 99 13889-98-0 - Sigma-Aldrich, MilliporeSigma,https://www.sigmaaldrich.com/US/en/product/aldrich/112220[1] 1-Pyridin-3-ylmethyl-piperazine - Chem-Impex, Chem-Impex International,https://www.chemimpex.com/1-pyridin-3-ylmethyl-piperazine[2] 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem - NIH, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/70517

Sources

Whitepaper: A Synergistic Approach to Predicting the Binding Affinity of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Abstract

The accurate prediction of a ligand's binding affinity to its biological target is a cornerstone of modern, structure-based drug discovery. It dictates the prioritization of compounds for synthesis and the allocation of resources in preclinical development. This guide presents a comprehensive, multi-pillar workflow for determining the binding affinity of the novel compound, 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one . We navigate the predictive landscape from rapid, computationally inexpensive methods to physically rigorous simulations, culminating in the gold-standard experimental validation required for confident decision-making. This document is structured not as a rigid protocol, but as a logical, decision-based narrative that explains the causality behind each methodological choice. By integrating molecular docking, free-energy perturbation (FEP) calculations, and Isothermal Titration Calorimetry (ITC), we establish a self-validating system that provides a holistic view of the molecular interaction, grounding computational predictions in empirical reality.

Introduction: The Quest for Affinity in Drug Discovery

In the intricate process of drug development, the binding affinity—a measure of the strength of the interaction between a drug molecule and its protein target—is a critical parameter. It often correlates directly with a drug's potency and is a key factor in optimizing efficacy while minimizing off-target effects.

The subject of this guide, 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one , is a piperazine-containing compound. Scaffolds of this nature are of significant interest in medicinal chemistry, with derivatives showing activity against a range of targets, including serotonin reuptake transporters and various enzymes.[1][2] Given the prevalence of piperazine moieties in kinase inhibitors, and for the purpose of this technical guide, we will proceed with a hypothetical case study targeting Cyclin-Dependent Kinase 2 (CDK2) , a well-validated target in oncology. This allows us to construct a realistic and technically robust workflow.

Our objective is to move beyond a single-point prediction and establish a high-confidence affinity value through a hierarchical and synergistic workflow that combines computational prediction with biophysical validation.

Computational Prediction of Binding Affinity: A Hierarchical Approach

A purely computational approach to binding affinity can be fraught with inaccuracies if not carefully managed.[3] Methodologies vary widely in their computational cost and predictive power.[4] Therefore, a hierarchical strategy is employed, beginning with rapid screening methods and progressing to more rigorous, physically-grounded simulations for the most promising candidates.

Rationale for a Staged Computational Workflow

The logic behind this staged approach is resource optimization. It is computationally prohibitive to apply the most accurate (and slowest) methods to vast virtual libraries. We begin with molecular docking to quickly assess geometric fit and predict a binding pose. This is followed by more advanced free energy calculations on the docked pose to refine the affinity prediction by accounting for dynamic effects.

Caption: A hierarchical workflow for computational binding affinity prediction.

Method 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] While excellent for predicting the binding pose, its ability to accurately rank compounds by affinity is limited because its scoring functions are often simplified approximations of the true binding free energy.[6][7]

Causality: We use docking as our first step because it is computationally inexpensive and provides the essential 3D coordinates of the protein-ligand complex. This predicted "binding pose" is the necessary starting point for more accurate, but computationally demanding, simulation-based methods.[8] Docking helps us answer the question: "How could this molecule bind?"

-

Receptor Preparation:

-

Obtain the crystal structure of CDK2 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Convert the PDB file to the PDBQT format, which includes atomic charges and types.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one.

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds.

-

Convert the ligand file to the PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box centered on the active site of CDK2. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

-

Vina will perform multiple independent docking runs and cluster the resulting poses.

-

-

Analysis:

-

Analyze the output poses. The pose with the lowest energy score is typically considered the most likely.

-

Visualize the top-ranked pose to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

-

Method 2: Free Energy Perturbation (FEP)

For a more accurate prediction, we turn to physics-based methods like Free Energy Perturbation (FEP).[9] FEP calculates the difference in binding free energy (ΔΔG) between two closely related ligands by simulating a non-physical, alchemical transformation from one to the other, both in solvent and when bound to the protein.[10] While computationally intensive, FEP explicitly accounts for protein flexibility and the effects of solvent, leading to much higher accuracy than docking scoring functions.[11]

Causality: After determining a plausible binding pose via docking, FEP answers the question: "What is the strength of this binding interaction?" By simulating the system's dynamics, it provides a physically rigorous estimate of the binding free energy (ΔG).

Caption: The thermodynamic cycle used in relative binding free energy (RBFE) calculations.

-

System Setup:

-

Use the best-docked pose from Protocol 2.2.1 as the starting structure.

-

Immerse the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Molecular Dynamics (MD) Equilibration:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize. This ensures the system is in a relaxed, representative state.

-

-

FEP Simulation:

-

Define a series of intermediate states (λ-windows) for the alchemical transformation between the starting ligand and a reference state (e.g., a known binder or a non-interacting dummy molecule for absolute binding free energy).

-

Run MD simulations for each λ-window to sample the conformational space.

-

-

Data Analysis:

-

Calculate the free energy change between adjacent λ-windows.

-

Sum the free energy changes across all windows to obtain the total free energy of the transformation (e.g., ΔGprot).

-

Repeat the process for the ligand in solvent alone to calculate ΔGsolv.

-

Calculate the binding free energy (ΔGbind).

-

Experimental Validation: Establishing the Ground Truth

Computational predictions, no matter how sophisticated, are models of reality. They must be validated by empirical data.[6] A self-validating workflow requires that we confirm our in-silico predictions with a direct, physical measurement of the binding interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12] It is considered the gold standard because, in a single experiment, it can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13]

Causality: We use ITC to provide an unambiguous, quantitative measure of the binding thermodynamics. This data serves as the benchmark against which we evaluate the accuracy of our computational predictions. A strong correlation between the FEP-predicted ΔG and the ITC-measured ΔG provides high confidence in the predictive model.

Caption: The experimental workflow and data output of an ITC experiment.

-

Sample Preparation:

-

Express and purify the target protein (CDK2) to >95% purity.

-

Synthesize the ligand (1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one).

-

Exhaustively dialyze both protein and ligand against the identical buffer to minimize heat of dilution artifacts.[13]

-

Accurately determine the concentrations of both protein and ligand solutions.[14]

-

Degas both solutions immediately prior to the experiment to prevent air bubbles.[14]

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the protein-containing cell while stirring.

-

Allow the system to return to thermal equilibrium between injections.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) to extract the thermodynamic parameters: KD, n, and ΔH.[12]

-

Alternative Method: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another label-free biophysical technique that can be used for validation.[15] It measures changes in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[16] A key advantage of SPR is its ability to provide kinetic data, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[17]

Data Synthesis and Interpretation

ΔG = -RTln(KD)

where R is the gas constant and T is the temperature in Kelvin. This value can be directly compared to the ΔG predicted by the FEP simulations.

Table 1: Hypothetical Data Summary for Ligand Binding to CDK2

| Parameter | Molecular Docking | Free Energy Perturbation (FEP) | Isothermal Titration Calorimetry (ITC) |

| Binding Score / Affinity | -8.5 kcal/mol (Vina Score) | ΔG = -9.2 ± 0.5 kcal/mol | KD = 150 nM |

| Predicted Interactions | H-bond with Leu83 backbone | Stable H-bond with Leu83, transient water-mediated contact with Asp86 | N/A |

| Thermodynamics | N/A | N/A | ΔG = -9.4 kcal/molΔH = -12.1 kcal/molTΔS = -2.7 kcal/mol |

| Stoichiometry (n) | Assumed 1:1 | Assumed 1:1 | 0.98 ± 0.05 |

| Confidence Level | Low (Pose only) | High | Very High (Gold Standard) |

In this hypothetical example, the strong agreement between the FEP-predicted ΔG (-9.2 kcal/mol) and the ITC-derived ΔG (-9.4 kcal/mol) would provide high confidence that our computational model is accurate and can be reliably used to predict the affinity of other, similar compounds in this chemical series.

Conclusion

Predicting the binding affinity of a novel compound like 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is not a single-step process but a comprehensive, multi-disciplinary endeavor. By employing a hierarchical computational strategy—using molecular docking for initial pose generation and FEP for rigorous free energy calculation—we can generate a high-confidence prediction. However, this prediction remains a hypothesis until it is anchored to physical reality. The use of a gold-standard experimental technique like Isothermal Titration Calorimetry provides this crucial validation. This synergistic workflow, which integrates prediction with direct measurement, represents a robust and reliable paradigm in modern drug discovery, enabling researchers to make more informed, data-driven decisions on the path to developing new therapeutics.

References

-

Liu, X., Jiang, S., Duan, X., Vasan, A., Liu, C., Tien, C. C., Ma, H., Brettin, T., Xia, F., Foster, I. T., & Stevens, R. L. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. URL: [Link]

-

Telling, G. C., & Ciulli, A. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3074. URL: [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments. URL: [Link]

-

Rowan University. (n.d.). Free-Energy Perturbation. Retrieved from Rowan University. URL: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate. URL: [Link]

-

Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from University of North Carolina at Chapel Hill. URL: [Link]

-

Fisher, R. P. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 165-177. URL: [Link]

-

Rizvi, S. M. D., & Salbreux, G. (2023). Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Columbia Academic Commons. URL: [Link]

-

MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. Retrieved from MOSBRI. URL: [Link]

-

Gapsys, V., et al. (2021). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. Journal of Chemical Information and Modeling, 61(4), 1749-1762. URL: [Link]

-

Homeyer, N., & Gohlke, H. (2012). Computational evaluation of protein – small molecule binding. Molecular BioSystems, 8(5), 1330-1342. URL: [Link]

-

Gapsys, V., et al. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. bioRxiv. URL: [Link]

-

Shrivastava, S., & Singh, S. K. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 16(6). URL: [Link]

-

Kumar, D., & Singh, N. (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. International Journal of Pharmaceutical Research and Allied Sciences, 14(11). URL: [Link]

-

Cresset Group. (n.d.). Free Energy Perturbation (FEP). Retrieved from Cresset Group. URL: [Link]

-

Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. URL: [Link]

-

Zhang, J., et al. (2022). Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation. Physical Chemistry Chemical Physics, 24(20), 12345-12354. URL: [Link]

-

Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from Affinité Instruments. URL: [Link]

-

Nicoya Lifesciences. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from Nicoya Lifesciences. URL: [Link]

-

Fisher, R. P. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. URL: [Link]

-

Jiménez, J., et al. (2020). Predicting Protein-ligand Binding Affinities. In Artificial Intelligence in Drug Discovery (pp. 139-163). Royal Society of Chemistry. URL: [Link]

-

Salmaso, V., & Moro, S. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. URL: [Link]

-

Deshmukh, H. S., et al. (2025). Precision in Binding: An Insightful Review on Molecular Docking Techniques and their Applications. South Asian Research Journal of Pharmaceutical Sciences, 7(1), 29-42. URL: [Link]

-

Shivakumar, R., et al. (2021). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 26(11), 3326. URL: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. URL: [Link]

Sources

- 1. 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one | 92808-20-3 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Free-Energy Perturbation | Rowan [rowansci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 15. portlandpress.com [portlandpress.com]

- 16. affiniteinstruments.com [affiniteinstruments.com]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a molecule incorporating the medicinally significant pyridine and piperazine scaffolds.[1][2][3] While specific stability data for this compound is not extensively published, this document synthesizes established principles of physical organic chemistry and regulatory stability testing to predict and analyze its degradation pathways. We will explore the intrinsic liabilities of its constituent functional groups—the pyridine ring, the N-acetylated piperazine core, and the benzylic methylene bridge—and provide detailed, field-proven protocols for a robust stability assessment program, in line with international regulatory guidelines.

Introduction: The Imperative of Stability in Drug Development

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyridine ring linked via a methylene group to an N-acetylated piperazine moiety. Such structures are of significant interest in medicinal chemistry due to the privileged nature of the piperazine scaffold, which is present in numerous FDA-approved drugs, and the versatile role of the pyridine ring in modulating pharmacokinetic properties.[1][2]

The journey from a promising lead compound to a marketable therapeutic is contingent upon a thorough understanding of its chemical and physical stability. A thermodynamically unstable compound can degrade during manufacturing, storage, or even administration, leading to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. Therefore, a proactive and systematic investigation of a molecule's stability profile is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality.[4][5] This guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to comprehensively assess the stability of this molecule and its analogues.

Theoretical Framework: Predicting Molecular Liabilities

The stability of a pharmaceutical compound is governed by its susceptibility to degradation under various environmental influences, including temperature, pH, light, and oxygen. The principal degradation pathways are typically hydrolysis, oxidation, and photolysis.

Predicted Degradation Pathways

Based on the structure of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, several potential degradation pathways can be hypothesized:

-

Hydrolysis: The most probable point of hydrolytic cleavage is the amide bond of the N-acetyl group. This reaction can be catalyzed by both acid and base, yielding acetic acid and the corresponding des-acetyl piperazine derivative. While the piperazine and pyridine rings are generally stable to hydrolysis, extreme pH conditions could potentially affect them.

-

Oxidation: The pyridine ring's nitrogen atom is susceptible to oxidation, forming an N-oxide. The tertiary amine centers within the piperazine ring can also be oxidized. Furthermore, the benzylic carbon atom linking the two ring systems could be a site for oxidative degradation, particularly in the presence of radical initiators. Pyridine derivatives are known to undergo biodegradation through hydroxylation and ring cleavage, processes often initiated by monooxygenases.[6][7][8]

-

Photodegradation: Pyridine-containing compounds are often sensitive to UV light.[9] Photolytic degradation can lead to complex reaction cascades, including ring cleavage, rearrangement, or oxidation, resulting in a variety of degradants.[6][9]

The following diagram illustrates the primary predicted degradation pathways for the target molecule.

Caption: Predicted degradation pathways of the target molecule under various stress conditions.

Experimental Design for Stability Assessment

A robust stability study is conducted in two phases: forced degradation to quickly identify potential degradants and long-term studies to establish shelf-life under real-world conditions. This entire process must be underpinned by a validated, stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is an analytical method capable of separating the intact API from its degradation products, excipients, and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[10]

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Screening:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

B: Acetonitrile or Methanol.

-

-

Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the molecule's λmax) to ensure all degradants are detected.

-

Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal resolution (>1.5) between the parent peak and all degradant peaks generated during forced degradation studies.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying degradation pathways and demonstrating the specificity of the analytical method.[11] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[9]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60-80 °C | 2 to 24 hours |

| Neutral Hydrolysis | Water | 60-80 °C | 2 to 24 hours |

| Oxidation | 3-30% H₂O₂ | Room Temp | 2 to 24 hours |

| Thermal (Solid) | Dry Heat | 80 °C (or 20°C above accelerated) | 1 to 7 days |

| Thermal (Solution) | In Water/Solvent | 60-80 °C | 1 to 7 days |

| Photostability | ICH Q1B Option 2 | Ambient | Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² |

Protocol: General Procedure for Forced Degradation

-

Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the API solution with the specified stressor in a suitable container. For solid-state studies, expose the powder directly to the condition.

-

Place the samples in a calibrated stability chamber or bath at the specified temperature. Protect control samples from the stressor.

-

Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Neutralize the acid/base stressed samples before analysis. Dilute all samples to the target concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Characterize significant degradation products using LC-MS and, if necessary, isolate for NMR analysis.[10][12]

The following diagram outlines the workflow for a comprehensive forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions for the final drug product, following ICH Q1A(R2) guidelines.[12]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Protocol: Long-Term Stability Study

-

Package the API or drug product in the proposed container closure system.

-

Place a sufficient number of samples in stability chambers set to long-term, intermediate, and accelerated conditions.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[4]

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated analytical methods.

-

Use the data from accelerated studies to predict the long-term stability profile and to support initial regulatory filings. The long-term data will confirm the final expiration date.

Conclusion and Strategic Insights

The is governed by the chemical liabilities of its constituent parts. The N-acetyl amide bond presents a primary risk for hydrolysis, while the pyridine and piperazine nitrogens are potential sites for oxidation. A systematic approach, beginning with forced degradation studies, is critical to unmask these liabilities early in development. The insights gained from these studies are invaluable for:

-

Lead Optimization: Guiding medicinal chemistry efforts to modify the structure and improve stability without compromising pharmacological activity.

-

Formulation Development: Selecting excipients and pH-modifying buffers that protect the API from degradation. For example, if the molecule is susceptible to oxidation, the inclusion of antioxidants may be warranted.

-

Process Chemistry: Defining manufacturing process parameters (e.g., temperature, exposure to light) to minimize degradant formation.

-

Regulatory Compliance: Providing the necessary data to establish a shelf-life and secure regulatory approval.

By following the comprehensive framework outlined in this guide, researchers and developers can build a robust understanding of their molecule's stability, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

-

Taylor & Francis. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]

- Muszalska, I. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.

-

RSC Publishing. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. Retrieved from [Link]

-

ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Retrieved from [Link]

-

Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]

-

ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

-